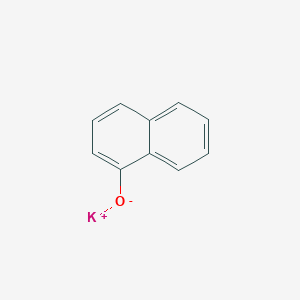
Potassium naphtholate
概要
説明
Potassium naphtholate, also known as this compound, is an organic compound with the molecular formula C₁₀H₇KO. It is derived from 1-naphthol, a naphthalene derivative. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium naphtholate can be synthesized through the reaction of 1-naphthol with potassium hydroxide. The reaction typically involves dissolving 1-naphthol in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, potassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Potassium naphtholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated or nitrated naphthalenes
科学的研究の応用
Potassium naphtholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antifungal and antibacterial agents.
Industry: It is utilized in the manufacture of rubber chemicals, antioxidants, and polymer stabilizers.
作用機序
The mechanism of action of 1-naphthalenol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of dihydronaphthalenes. Its electrophilic substitution reactions involve the attack of electrophiles on the aromatic ring, leading to the formation of substituted products.
類似化合物との比較
Potassium naphtholate can be compared with other similar compounds, such as:
2-Naphthalenol: Similar to 1-naphthalenol but with the hydroxyl group at the 2-position. It has different reactivity and applications.
1-Naphthol: The parent compound of 1-naphthalenol, potassium salt. It is used in similar applications but lacks the potassium ion.
2-Naphthol: Another isomer of naphthol with distinct properties and uses.
This compound is unique due to the presence of the potassium ion, which enhances its solubility and reactivity in certain reactions.
特性
CAS番号 |
19402-71-2 |
|---|---|
分子式 |
C10H7KO |
分子量 |
182.26 g/mol |
IUPAC名 |
potassium;naphthalen-1-olate |
InChI |
InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1 |
InChIキー |
AKCXVUZCFGJVCX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2[O-].[K+] |
Key on ui other cas no. |
19402-71-2 |
関連するCAS |
90-15-3 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













